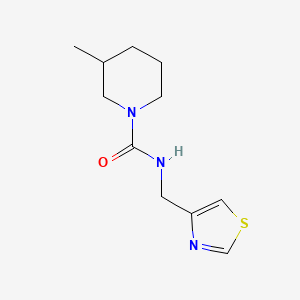![molecular formula C22H31N3O3 B7542816 1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide](/img/structure/B7542816.png)
1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide, also known as PPCC, is a synthetic compound that belongs to the class of piperidine derivatives. PPCC has gained significant attention in the scientific community due to its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry.
科学的研究の応用
1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide has been extensively studied for its potential applications in various research fields. In neuroscience, this compound has been used as a tool to study the function of dopamine receptors in the brain. This compound acts as a selective dopamine D3 receptor antagonist, and its use has helped researchers to elucidate the role of dopamine D3 receptors in addiction and other neurological disorders.
In pharmacology, this compound has been studied for its potential as a drug candidate for the treatment of addiction and other neurological disorders. Studies have shown that this compound exhibits high affinity and selectivity for dopamine D3 receptors, making it a promising drug candidate for the treatment of addiction.
In medicinal chemistry, this compound has been used as a lead compound for the development of novel dopamine D3 receptor antagonists. Researchers have synthesized and tested various analogs of this compound to identify compounds with improved potency and selectivity for dopamine D3 receptors.
作用機序
1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide acts as a selective antagonist of dopamine D3 receptors. Dopamine D3 receptors are a subtype of dopamine receptors that are primarily located in the mesolimbic system of the brain, which is involved in reward and motivation. By blocking dopamine D3 receptors, this compound inhibits the rewarding effects of drugs of abuse and reduces drug-seeking behavior.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in animal models. Studies have demonstrated that this compound reduces drug-seeking behavior and reinstatement of drug-seeking behavior in rodents. This compound has also been shown to attenuate the rewarding effects of drugs of abuse, such as cocaine and methamphetamine.
実験室実験の利点と制限
1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide has several advantages for use in lab experiments. It is a selective dopamine D3 receptor antagonist, making it a useful tool for studying the function of dopamine D3 receptors in the brain. This compound is also relatively stable and easy to synthesize, making it a cost-effective compound for use in research.
However, there are also limitations to the use of this compound in lab experiments. This compound has poor solubility in water, which can make it difficult to administer in vivo. This compound also has limited selectivity for dopamine D3 receptors, and its use can lead to off-target effects.
将来の方向性
There are several future directions for research on 1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide. One area of research is the development of novel analogs of this compound with improved potency and selectivity for dopamine D3 receptors. Another area of research is the use of this compound as a tool to study the role of dopamine D3 receptors in addiction and other neurological disorders. Additionally, research is needed to elucidate the full range of biochemical and physiological effects of this compound and to identify potential off-target effects.
合成法
1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide is synthesized through a multistep process that involves the reaction of 2-phenylacetylpyrrolidine-1-carbonyl chloride with N-propylpiperidine-3-carboxamide in the presence of a base. The resulting product is then purified through column chromatography to obtain pure this compound.
特性
IUPAC Name |
1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c1-2-12-23-21(27)18-10-6-13-24(16-18)22(28)19-11-7-14-25(19)20(26)15-17-8-4-3-5-9-17/h3-5,8-9,18-19H,2,6-7,10-16H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWTWRWRIBCURC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCCN(C1)C(=O)C2CCCN2C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]morpholine-2-carboxamide](/img/structure/B7542734.png)

![3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]-N-propan-2-ylpropanamide](/img/structure/B7542740.png)
![4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide](/img/structure/B7542748.png)

![4-(1,3-thiazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7542761.png)
![7-methoxy-N-[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7542771.png)
![1-benzyl-N-[2-(3-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7542777.png)
![1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-[2-(1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7542779.png)
![4-N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]morpholine-2,4-dicarboxamide](/img/structure/B7542785.png)
![2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B7542790.png)


